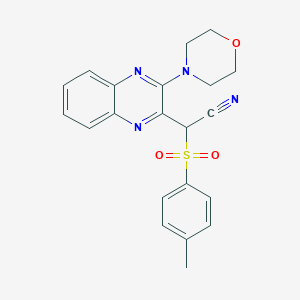![molecular formula C16H22N4O4 B2937094 ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate CAS No. 2034460-66-5](/img/structure/B2937094.png)
ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolopyridine or pyrimidine, which are classes of heterocyclic compounds. These compounds often exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The compound likely contains a pyrrolopyridine or pyrimidine core, which are bicyclic structures consisting of a pyrrole (or pyrimidine) ring fused with a pyridine ring . The exact structure would depend on the positions and nature of the substituents.Chemical Reactions Analysis
The reactivity of such compounds would depend on the exact structure and the functional groups present. Pyrrolopyridines and pyrimidines can undergo a variety of reactions, including cycloaddition , substitution , and others.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, etc., would depend on the exact structure of the compound. For instance, similar compounds like ethyl 2-methyl-3-oxo-3-phenylpropanoate have been studied .Scientific Research Applications
Synthesis Techniques
- Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines, demonstrating the compound's utility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Structural Studies
- Dabigatran etexilate tetrahydrate, a related compound, has been structurally characterized, highlighting the geometric arrangements and interactions in compounds with similar structures (Liu et al., 2012).
Reaction Mechanisms
- Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates' reaction with S-methylisothiosemicarbazide hydroiodide, forming various compounds upon refluxing in different solvents, illustrates the compound's versatility in chemical reactions (Vetyugova et al., 2018).
Analytical Chemistry Applications
- A method for quantitative analysis of urinary δ-aminolevulinic acid involves ethyl acetoacetate, demonstrating the compound's relevance in biochemical analysis (Tomokuni & Ogata, 1972).
Laser Technology
- Treatment with various acids converts ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate to cyanopyrromethene–BF2 complexes, useful in laser technology (Sathyamoorthi et al., 1994).
Anticancer Activity
- A compound synthesized using a multicomponent reaction including ethyl 2-cyanoacetate shows promising anticancer activity across various cancer cell lines, demonstrating potential pharmaceutical applications (Altug et al., 2011).
Future Directions
properties
IUPAC Name |
ethyl 3-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-3-24-13(21)4-7-17-16(23)18-8-11-20-10-6-12-5-9-19(2)14(12)15(20)22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHOMALTDUKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCN1C=CC2=C(C1=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


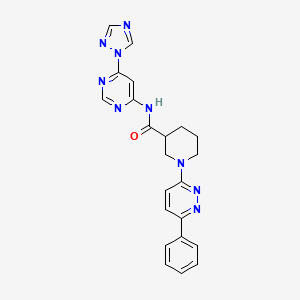
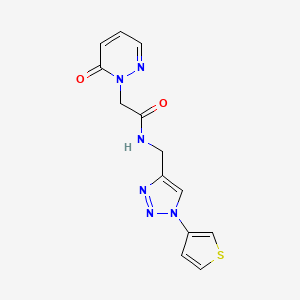
![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)
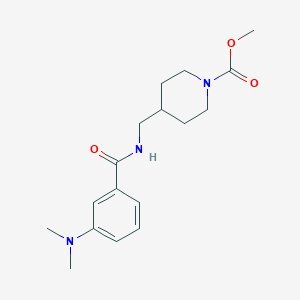
![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2937025.png)

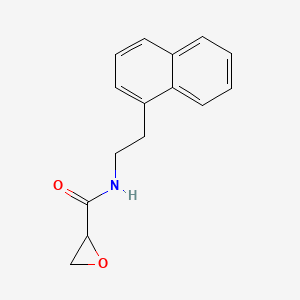
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)
![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)
